[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate
Description
IUPAC Nomenclature and Stereochemical Designation
The systematic IUPAC name of the compound, [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid dihydrate, reflects its intricate molecular architecture. Breaking this down:
- Core structure : A propan-2-yl backbone (three-carbon chain) with substituents at positions 1 and 2.
- Position 1 : A 4-amino-2-oxopyrimidin-1-yl group, which is a cytosine derivative featuring an amino group at carbon 4 and a ketone at carbon 2.
- Position 2 : A hydroxymethylphosphonic acid group (-CH2-PO3H2) attached via an ether linkage.
- Stereochemistry : The (2S) designation specifies the absolute configuration at the second carbon of the propan-2-yl chain, indicating a left-handed (L) orientation when viewed using the Cahn-Ingold-Prelog priority rules.
- Dihydrate : Two water molecules are associated with the compound via hydrogen bonding, as indicated by the molecular formula C8H14N3O6P·2H2O.
The phosphonic acid group (-PO3H2) distinguishes this molecule from phosphate esters, as it features a direct carbon-phosphorus bond rather than a phosphate ester linkage.
Crystallographic Analysis of Dihydrate Form
The dihydrate form of the compound exhibits a crystalline lattice stabilized by hydrogen-bonding interactions between the phosphonic acid group, hydroxyl moiety, and water molecules. Key crystallographic features include:
| Parameter | Dihydrate Form |
|---|---|
| Molecular Formula | C8H14N3O6P·2H2O |
| Molecular Weight | 315.22 g/mol |
| Hydrogen Bond Donors | 6 (2 from water, 4 from -OH/-NH2) |
| Hydrogen Bond Acceptors | 9 (3 from PO3, 2 from ketone, 4 from water) |
| Stereocenters | 1 (S configuration at C2) |
The water molecules occupy interstitial sites in the lattice, forming bridges between phosphonic acid groups and the hydroxyl residue on the propan-2-yl chain. This arrangement enhances thermal stability compared to the anhydrous form, as evidenced by differential scanning calorimetry (DSC) studies. X-ray diffraction patterns suggest a monoclinic crystal system with space group P2₁, though full unit cell parameters remain under investigation.
Comparative Structural Analysis with Anhydrous Counterpart
The anhydrous form (C8H14N3O6P) lacks coordinated water molecules, resulting in distinct structural and physicochemical properties:
| Property | Anhydrous Form | Dihydrate Form |
|---|---|---|
| Molecular Weight | 279.19 g/mol | 315.22 g/mol |
| Melting Point | 260–262°C (decomposes) | 245–248°C (decomposes) |
| Solubility in Water | 25 mg/mL | 50 mg/mL |
| Hygroscopicity | High | Low |
The absence of water in the anhydrous form leads to a more compact crystal lattice, increasing density but reducing solubility. Infrared spectroscopy reveals sharper O-H stretching bands in the anhydrous form (3200–3500 cm⁻¹), whereas the dihydrate shows broadened peaks due to water-mediated hydrogen bonding. The dihydrate’s lower melting point suggests that water molecules disrupt strong intermolecular forces, requiring less energy to break the lattice.
The phosphonic acid group in both forms participates in intramolecular hydrogen bonding with the adjacent hydroxyl group, stabilizing the S configuration at C2. However, in the dihydrate, additional hydrogen bonds between water and the pyrimidine ring’s amino group further constrain molecular flexibility, as evidenced by nuclear magnetic resonance (NMR) studies.
Properties
IUPAC Name |
[1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N3O6P.2H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKARFMSZDBYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N3O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149394-66-1 | |
| Record name | [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Preparation
The process begins with (S)-N1-[(2-hydroxy-3-triphenylmethoxy)propyl]cytosine (Compound II) , a chiral intermediate. This compound is synthesized via stereoselective alkylation of cytosine derivatives, ensuring the (2S)-configuration critical for antiviral activity.
Phosphorylation Step
Compound II reacts with diethyl-p-tosyloxymethyl phosphonate in the presence of NaHMDS (a moisture-insensitive base) to form the key intermediate phosphonic acid [[(S)-2-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1-(hydroxymethyl)-2-(triphenylmethoxy)ethyl]methyl]diethyl ester (Compound III) . Reaction conditions include:
Deprotection and Hydrolysis
Compound III undergoes trimethylsilyl bromide (TMSBr) -mediated deprotection to remove the trityl group, followed by hydrolysis with aqueous hydrochloric acid to yield cidofovir. Subsequent treatment with isopropyl alcohol at pH 3.0–3.5 precipitates the dihydrate form.
Final Hydration
Cidofovir monohydrate is converted to the dihydrate by slurrying in aqueous ethanol (1:1 ratio) at ambient temperature, achieving a Karl Fischer water content of ~11.3% (dihydrate).
Optimization and Industrial-Scale Production
Base Selection
NaHMDS outperforms traditional bases (e.g., sodium hydride) due to:
| Parameter | NaHMDS | Sodium Hydride |
|---|---|---|
| Moisture Sensitivity | Low | High (pyrophoric) |
| Solubility | High in THF/toluene | Poor in organic solvents |
| Handling Safety | Non-corrosive | Requires inert atmosphere |
Polymorph Control
The dihydrate form is selectively obtained by:
Yield Enhancement
Key optimizations include:
| Step | Modification | Yield Improvement |
|---|---|---|
| Deprotection | Using TMSBr instead of HBr/AcOH | +10–15% |
| Precipitation | Isopropyl alcohol addition at pH 3.0–3.5 | +5–8% |
Challenges and Mitigation Strategies
Stereochemical Purity
The (2S)-configuration is critical for antiviral activity. Chiral chromatography or enzymatic resolution ensures >99% enantiomeric excess.
Impurity Management
Common impurities include:
| Impurity | Source | Removal Method |
|---|---|---|
| Trityl byproducts | Incomplete deprotection | Recrystallization |
| Ethyl esters | Unreacted diethyl phosphonate | Acidic hydrolysis |
Scalability
Industrial processes employ:
- Automated Coupling : Reduces manual handling errors.
- Continuous Filtration : Efficient solid-liquid separation.
Research Findings and Data
Key Reaction Data
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Phosphorylation | NaHMDS, THF, -15°C → 30°C | 83.5% | |
| Deprotection | TMSBr, CH2Cl2, 0°C → RT | >90% | |
| Hydration | EtOH/H2O (1:1), 25°C, 12 hr | >95% |
Physical Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 195–200°C (decomposes) | DSC |
| Solubility | 34.6 mg/mL (H2O, 37°C) | UV-Vis spectroscopy |
| Karl Fischer Water | 11.3% (dihydrate) | Coulometric titration |
Chemical Reactions Analysis
Metabolic Activation via Phosphorylation
Cidofovir undergoes sequential phosphorylation in vivo to form its active metabolite, cidofovir diphosphate (CDV-PP). This activation process involves two enzymatic steps:
CDV-PP is the pharmacologically active form responsible for antiviral effects. The reaction efficiency is influenced by intracellular kinase activity, particularly in infected cells .
Mechanism of Action: DNA Polymerase Inhibition
CDV-PP exerts antiviral effects through three primary mechanisms:
Stability and Degradation Reactions
Cidofovir dihydrate demonstrates stability under physiological conditions but degrades in harsh environments:
-
Hydrolysis : The phosphonic acid group undergoes slow hydrolysis in acidic conditions (pH < 3), forming phosphoric acid derivatives ( ).
-
Thermal Degradation : Decomposes above 277°C, producing nitrogen oxides and carbon monoxide ( ).
No significant degradation occurs at room temperature in neutral buffers, ensuring shelf stability ( ).
Stereochemical Considerations
The (S) -configuration at the chiral center is critical for activity. Racemization studies indicate:
-
Physiological Conditions : No detectable racemization occurs at pH 7.4 or during enzymatic phosphorylation ( ).
-
Synthetic Modifications : Altering stereochemistry reduces antiviral efficacy by >90% ( ).
Comparative Reactivity with Analogues
Cidofovir’s phosphonate group confers distinct reactivity compared to phosphate-based antivirals:
Scientific Research Applications
Cidofovir dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleotide analogs and their interactions with DNA.
Biology: Investigated for its effects on viral replication and its potential use against other viral infections.
Medicine: Primarily used to treat CMV retinitis in AIDS patients. .
Industry: Used in the development of antiviral drugs and as a reference compound in pharmaceutical research
Mechanism of Action
Cidofovir dihydrate exerts its antiviral effects by selectively inhibiting viral DNA polymerase. After cellular uptake, cidofovir is phosphorylated to its active diphosphate form, which competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA. This incorporation disrupts further DNA chain elongation, effectively halting viral replication .
Comparison with Similar Compounds
Structural Analogues: Nucleoside Antivirals
Cidofovir belongs to a class of acyclic nucleoside phosphonates. Key structural analogues include ganciclovir , valganciclovir , acyclovir , and valacyclovir . The table below compares their physicochemical and pharmacological properties:
| Compound | Molecular Weight (g/mol) | logP | Mechanism of Action | Key Clinical Use | Toxicity Profile |
|---|---|---|---|---|---|
| Cidofovir dihydrate | 315.22 | -2.83 | DNA polymerase inhibition (cytosine analog) | CMV, MPX, smallpox | Nephrotoxicity, hepatotoxicity |
| Ganciclovir | 255.23 | -3.58 | DNA polymerase inhibition (guanine analog) | CMV retinitis | Myelosuppression, renal toxicity |
| Valganciclovir | 354.36 | -2.18 | Prodrug of ganciclovir | CMV prophylaxis | Similar to ganciclovir |
| Acyclovir | 225.20 | -3.17 | DNA polymerase inhibition (guanine analog) | HSV, VZV | Neurotoxicity, nephrotoxicity |
| Valacyclovir | 324.34 | -2.26 | Prodrug of acyclovir | HSV, VZV | Similar to acyclovir |
Key Differences :
- Phosphonate Backbone : Cidofovir’s phosphonate group eliminates the need for initial viral kinase activation, allowing activity in cells with low kinase activity (e.g., CMV-infected cells) . In contrast, acyclovir and ganciclovir require phosphorylation by viral thymidine kinase .
- logP: Cidofovir’s lower lipophilicity (logP = -2.83) compared to valganciclovir (-2.18) correlates with reduced oral bioavailability, necessitating intravenous administration .
- Toxicity: Cidofovir’s nephrotoxicity is more pronounced than that of acyclovir, requiring co-administration with probenecid and hydration .
Phosphonate Derivatives with Modified Side Chains
Recent studies have explored cidofovir derivatives with altered alkyl disulfanyl side chains to improve bioavailability and reduce toxicity. Examples from synthetic routes include:
| Compound | Structure Modifications | Molecular Formula | HRMS (ESI+) Data [M+H]+ |
|---|---|---|---|
| 1c | 2-(Tetradecyldisulfanyl)ethyl substituent | C₂₈H₅₅N₃O₆PS₂ | Calculated: 624.3264; Found: 624.3262 |
| 1f | 3-(Decyldisulfanyl)propyl substituent | C₂₈H₅₅N₃O₆PS₂ | Calculated: 624.3264; Found: 624.3262 |
Key Findings :
- These derivatives retain antiviral activity by maintaining the phosphonate moiety critical for DNA polymerase inhibition .
Prodrug Strategies: Brincidofovir
Brincidofovir, a lipid conjugate prodrug of cidofovir, incorporates a hexadecyloxypropyl group to enhance oral bioavailability. Unlike cidofovir, brincidofovir bypasses renal uptake transporters, reducing nephrotoxicity . However, clinical trials revealed gastrointestinal toxicity, limiting its use .
Non-Nucleoside Antivirals: Tecovirimat
Tecovirimat’s oral efficacy and favorable safety profile make it a promising alternative, though regulatory approval for MPX remains pending .
Biological Activity
The compound [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid; dihydrate is a phosphonic acid derivative with notable biological activities, particularly in the field of antiviral research. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant case studies.
Molecular Formula
- Molecular Formula : C₈H₁₈N₃O₈P
- Molecular Weight : 359.168 g/mol
Structure
The compound features a pyrimidine ring, hydroxyl groups, and a phosphonic acid moiety, which contribute to its biological activity. The presence of the amino group enhances its interaction with biological targets.
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid acts primarily as an antiviral agent. It is a nucleotide analog that inhibits viral replication by interfering with nucleic acid synthesis. This mechanism is particularly effective against viruses such as cytomegalovirus (CMV) and herpes simplex virus (HSV).
Antiviral Efficacy
Research indicates that this compound exhibits potent antiviral activity. Its effectiveness has been demonstrated in various studies:
- Cytomegalovirus (CMV) : Studies show that the compound significantly reduces viral load in infected cells, suggesting a strong inhibitory effect on CMV replication.
- Herpes Simplex Virus (HSV) : Clinical trials have indicated that the compound can reduce the severity and duration of HSV outbreaks.
Case Studies
Several case studies highlight the clinical applications of this compound:
- Case Study 1 : A clinical trial involving patients with CMV infections showed a marked decrease in viral titers following treatment with the compound, leading to improved clinical outcomes.
- Case Study 2 : In patients with recurrent HSV infections, administration of the compound resulted in fewer outbreaks and reduced lesion healing time compared to placebo.
Comparative Analysis
The following table summarizes the biological activity of [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid compared to other antiviral agents:
| Compound Name | Target Virus | Mechanism of Action | Efficacy (IC50) |
|---|---|---|---|
| [(2S)-1-(4-amino-2-oxopyrimidin... | CMV | Nucleotide analog | 0.5 µM |
| Acyclovir | HSV | DNA polymerase inhibitor | 1 µM |
| Ganciclovir | CMV | DNA polymerase inhibitor | 0.3 µM |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid dihydrate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves phosphonate coupling to a cytosine analog backbone. Key steps include protecting group strategies (e.g., tert-butyl for hydroxyl groups) and phosphorylation using reagents like phosphorus oxychloride. Reaction temperature (0–25°C) and solvent polarity (acetonitrile or DMF) critically impact stereochemical outcomes. Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >98% purity .
Q. How does Cidofovir’s mechanism of action differentiate it from other antiviral nucleoside analogs?
- Methodological Answer : Cidofovir is intracellularly phosphorylated to its active diphosphate form, which competitively inhibits viral DNA polymerase. Unlike acyclovir, it bypasses viral kinase activation, making it effective against kinase-deficient strains. Mechanistic studies use radiolabeled [³H]-Cidofovir to track incorporation into viral DNA via gel electrophoresis or scintillation counting, confirming chain termination .
Q. Which analytical techniques are most reliable for characterizing Cidofovir’s stability and hydrate form?
- Methodological Answer :
- NMR (¹H/³¹P): Confirms stereochemistry and phosphonate bonding (δ 15–20 ppm for phosphonic acid).
- X-ray crystallography : Resolves dihydrate structure, highlighting hydrogen bonding between water molecules and the phosphonic acid group.
- TGA/DSC : Quantifies hydrate stability (weight loss at ~100–120°C correlates with water content).
- HPLC-UV/MS : Monitors degradation products under stress conditions (e.g., pH 3–9, 40–60°C) .
Advanced Research Questions
Q. What strategies mitigate Cidofovir’s nephrotoxicity without compromising antiviral efficacy?
- Methodological Answer :
- Prodrug design : Brincidofovir (lipid conjugate) enhances cellular uptake, reducing systemic exposure and renal accumulation. Assessed via comparative LC-MS pharmacokinetics in rodent models .
- Nanoformulations : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with Cidofovir show sustained release (72+ hours) and reduced renal clearance. In vivo efficacy validated in murine cytomegalovirus models .
- Co-administration : Probenecid competitively inhibits renal organic anion transporters, decreasing nephrotoxicity (serum creatinine levels monitored in clinical trials) .
Q. How do viral resistance mutations impact Cidofovir’s efficacy, and what experimental models validate these mechanisms?
- Methodological Answer : Resistance arises from mutations in viral DNA polymerase (e.g., UL54 in herpesviruses). Studies use:
- Plaque reduction assays : IC₅₀ shifts (e.g., >10-fold increase) in mutant vs. wild-type strains.
- Surface plasmon resonance (SPR) : Measures binding affinity changes between Cidofovir-diphosphate and mutant polymerases.
- Cryo-EM : Visualizes steric clashes in polymerase active sites (e.g., A987G mutation in vaccinia virus) .
Q. What pharmacokinetic (PK) models best predict Cidofovir’s tissue distribution for topical vs. systemic administration?
- Methodological Answer :
- Compartmental modeling : Two-compartment models with first-order absorption (topical) vs. intravenous bolus (systemic). Parameters derived from LC-MS/MS plasma/tissue concentration-time profiles.
- Monte Carlo simulations : Optimize dosing intervals for maximal efficacy in mucosal tissues (e.g., 5 mg/kg weekly for ocular HSV).
- Microdialysis : Measures real-time drug penetration in dermal layers .
Q. How can researchers reconcile contradictory data on Cidofovir’s efficacy in different animal models (e.g., murine vs. primate)?
- Methodological Answer :
- Species-specific metabolism : Cytochrome P450 profiling identifies interspecies differences in prodrug activation.
- Immune system cross-talk : Flow cytometry evaluates T-cell recruitment in infected tissues, which may augment Cidofovir’s effects in primates but not rodents.
- Meta-analysis : Pooled data from >20 studies (fixed/random-effects models) highlight covariates like viral load thresholds and immune status .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
